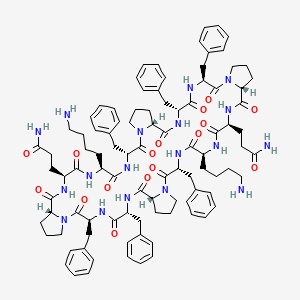

187-1, N-WASP inhibitor

Beschreibung

Eigenschaften

IUPAC Name |

3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTIQAVQWWOKNF-RNEDXEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H122N18O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1784.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the 187-1 N-WASP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Neural Wiskott-Aldrich Syndrome Protein (N-WASP) is a key regulator of actin dynamics, playing a crucial role in various cellular processes such as motility, invasion, and membrane trafficking. Its dysregulation has been implicated in several diseases, including cancer metastasis. The cyclic peptide 187-1 has emerged as a potent and specific allosteric inhibitor of N-WASP. This technical guide provides a comprehensive overview of the mechanism of action of 187-1, including its effects on N-WASP's conformational state, its impact on downstream signaling to the Arp2/3 complex, and detailed methodologies for key experiments used to characterize this inhibition.

The N-WASP Activation and Inhibition Landscape

N-WASP exists in an autoinhibited state through an intramolecular interaction between its N-terminal regulatory domains and its C-terminal VCA (Verprolin-homology, Cofilin-homology, and Acidic) domain.[1] This closed conformation prevents the VCA domain from binding to and activating the Arp2/3 complex, a critical step in the nucleation of new actin filaments.

Activation of N-WASP is a multi-step process initiated by upstream signaling molecules, most notably the Rho GTPase Cdc42 and the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[2] The binding of these activators to the regulatory domains of N-WASP induces a conformational change that disrupts the autoinhibitory interaction, thereby exposing the VCA domain and enabling the recruitment and activation of the Arp2/3 complex.[2]

The inhibitor 187-1 functions by targeting this delicate equilibrium between the active and inactive states of N-WASP.

Mechanism of Action of 187-1

The 187-1 inhibitor is a 14-amino acid cyclic peptide that was identified through a high-throughput screen for compounds that block PIP2-induced actin assembly.[3] Its mechanism of action is not through direct competition with activators but rather through the allosteric stabilization of the native, autoinhibited conformation of N-WASP.[3][4]

By binding to N-WASP, 187-1 reinforces the intramolecular interaction that keeps the VCA domain sequestered.[5] This stabilization of the "closed" state effectively prevents the conformational opening required for Arp2/3 complex activation, even in the presence of upstream activators like Cdc42.[3] Consequently, 187-1 potently inhibits N-WASP-mediated actin polymerization.[4]

Quantitative Data Summary

| Parameter | Value | Experimental Context | Reference |

| IC50 | ~2 µM | Inhibition of PIP2-stimulated actin assembly in Xenopus egg cytoplasmic extract. | [4][6][7] |

| Binding Affinity (Kd) | High-affinity | While a precise Kd value is not explicitly stated in the primary literature, the low micromolar IC50 and the nature of the allosteric interaction suggest a high-affinity binding. Further biophysical studies would be required to determine the exact dissociation constant. | [3] |

Signaling Pathways and Experimental Workflows

N-WASP Activation and Inhibition Signaling Pathway

The following diagram illustrates the signaling cascade leading to N-WASP activation and the point of intervention for the 187-1 inhibitor.

Caption: N-WASP activation by Cdc42 and PIP2, and inhibition by 187-1.

Experimental Workflow: Pyrene-Actin Polymerization Assay

This workflow outlines the key steps to measure the effect of 187-1 on N-WASP-mediated actin polymerization.

Caption: Workflow for the pyrene-actin polymerization assay.

Detailed Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay quantitatively measures the effect of 187-1 on the kinetics of N-WASP-dependent actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into filaments.

Materials:

-

Purified recombinant N-WASP protein

-

Purified Arp2/3 complex

-

Pyrene-labeled G-actin and unlabeled G-actin

-

Purified Cdc42 protein loaded with GTPγS

-

187-1 inhibitor stock solution (in a suitable solvent, e.g., DMSO or water)

-

Polymerization Buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)

-

Fluorometer with excitation at 365 nm and emission at 407 nm.

Procedure:

-

Prepare a master mix of G-actin containing 5-10% pyrene-labeled actin in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT). Keep on ice.

-

In a fluorescence cuvette, prepare the reaction mixture by adding the following components in order: polymerization buffer, N-WASP (e.g., 100 nM), Arp2/3 complex (e.g., 20 nM), and GTPγS-loaded Cdc42 (e.g., 200 nM).

-

Add the desired concentration of 187-1 inhibitor or vehicle control to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for binding.

-

Initiate the polymerization reaction by adding the G-actin master mix to a final concentration of, for example, 2-4 µM.

-

Immediately place the cuvette in the fluorometer and begin recording the fluorescence intensity at regular intervals (e.g., every 10-15 seconds) for a duration sufficient to observe the full polymerization curve (e.g., 10-30 minutes).

-

Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the maximum slope of the curve.

GST Pull-Down Assay to Demonstrate Stabilization of the Autoinhibited State

This assay provides direct evidence for the mechanism of 187-1 by showing that it enhances the interaction between the N-terminal regulatory region and the C-terminal VCA domain of N-WASP.

Materials:

-

GST-fused VCA domain of N-WASP (GST-VCA)

-

His-tagged N-terminal fragment of N-WASP containing the regulatory domains (e.g., His-WGB)

-

Glutathione-sepharose beads

-

187-1 inhibitor

-

GTPγS-loaded Cdc42

-

Binding Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 0.1% Triton X-100, 10% glycerol)

-

Wash Buffer (Binding buffer with reduced or no detergent)

-

Elution Buffer (e.g., 10 mM reduced glutathione in wash buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents and antibodies against the His-tag.

Procedure:

-

Incubate purified GST-VCA with glutathione-sepharose beads for 1-2 hours at 4°C to immobilize the protein.

-

Wash the beads several times with binding buffer to remove unbound GST-VCA.

-

In separate tubes, pre-incubate the His-WGB fragment with:

-

Vehicle control

-

187-1 inhibitor (at a concentration several-fold higher than its IC50)

-

GTPγS-loaded Cdc42 (as a control to disrupt the interaction)

-

187-1 inhibitor and GTPγS-loaded Cdc42

-

-

Add the pre-incubated His-WGB mixtures to the GST-VCA-bound beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-His antibody to detect the amount of His-WGB that was pulled down by GST-VCA in each condition. An increased amount of pulled-down His-WGB in the presence of 187-1 indicates stabilization of the autoinhibitory interaction.

Conclusion

The 187-1 inhibitor represents a valuable tool for dissecting the complex roles of N-WASP in cellular physiology and pathology. Its well-defined allosteric mechanism of action, which involves the stabilization of the autoinhibited conformation of N-WASP, provides a clear rationale for its inhibitory effects on actin polymerization. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting N-WASP and to explore the intricate regulation of the actin cytoskeleton.

References

- 1. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation by Cdc42 and Pip2 of Wiskott-Aldrich Syndrome Protein (Wasp) Stimulates Actin Nucleation by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytoskeleton/Cell Adhesion Molecules | DC Chemicals [dcchemicals.com]

- 7. 187-1, N-WASP inhibitor (CAS 380488-27-7): R&D Systems [rndsystems.com]

An In-Depth Technical Guide to the 1-87 Cyclic Peptide Inhibitor: Structure, Mechanism, and Experimental Analysis

Abstract: The 187-1 cyclic peptide is a potent and specific allosteric inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key regulator of actin cytoskeleton dynamics.[1] Discovered through a high-throughput chemical screen in Xenopus cell-free extracts, this 14-amino acid cyclic peptide has become an invaluable tool for dissecting the signaling pathways that govern actin polymerization.[2][3] It functions by stabilizing the native autoinhibited conformation of N-WASP, thereby preventing its interaction with the Arp2/3 complex and halting downstream actin assembly.[4][5][6][7] This guide provides a comprehensive overview of the structure, mechanism of action, and key experimental protocols associated with the 187-1 inhibitor, intended for researchers, scientists, and drug development professionals in the field of cell biology and signal transduction.

Core Structure and Physicochemical Properties

The 187-1 inhibitor is a 14-amino acid cyclic peptide, specifically a cyclodimer formed from a 7-residue monomer unit.[2] Its structure incorporates both L- and D-amino acids, a feature that typically confers enhanced proteolytic stability compared to linear peptides composed solely of L-amino acids.[1] The specific sequence and key properties are detailed below.

Amino Acid Sequence: The primary structure of 187-1 is a head-to-tail cyclized dimer of the sequence (l-Gln)-(l-Lys)-(d-Phe)-(d-Pro)-(d-Phe)-(l-Phe)-(d-Pro).[1]

-

Full Sequence: Cyclo[Gln-Lys-d-Phe-d-Pro-d-Phe-Phe-d-Pro-Gln-Lys-d-Phe-d-Pro-d-Phe-Phe-d-Pro][1]

Table 1: Physicochemical Properties of 187-1

| Property | Value | Reference(s) |

| Molecular Formula | C₉₆H₁₂₂N₁₈O₁₆ | [1] |

| Molecular Weight | 1784.11 g/mol | [1] |

| CAS Number | 380488-27-7 | [1] |

| Appearance | Lyophilized solid | [1] |

| Solubility | Soluble in water (up to 2 mg/ml) |

Mechanism of Action: Allosteric Stabilization of N-WASP

The 187-1 peptide does not directly target the Arp2/3 complex or actin monomers.[3] Instead, it functions as an allosteric inhibitor of N-WASP, a critical upstream regulator.[2] N-WASP exists in a dynamic equilibrium between an inactive, autoinhibited state and an active state.

In the autoinhibited conformation, the C-terminal VCA (Verprolin-homology, Cofilin-homology, and Acidic) domain, which is responsible for activating the Arp2/3 complex, is bound intramolecularly to a regulatory region near the N-terminus.[3][8] The binding of upstream activators, such as the GTPase Cdc42 and the lipid messenger PIP₂, releases this autoinhibition, exposing the VCA domain to activate Arp2/3 and initiate actin polymerization.[8][9]

The 187-1 inhibitor binds directly to N-WASP and stabilizes the closed, autoinhibited conformation.[3] This action prevents the release of the VCA domain, effectively blocking the interaction between N-WASP and the Arp2/3 complex and halting the signaling cascade that leads to actin assembly.[1][4]

The following diagram illustrates the broader signaling pathway, showing the specific point of inhibition by 187-1 and the experimental bypass using the VCA domain, which is unaffected by the inhibitor.[2][3]

Quantitative Inhibitory Data

The inhibitory potency of 187-1 has been quantified in various assays, primarily through its effect on PIP₂-stimulated actin assembly. The key data are summarized below.

Table 2: Summary of Quantitative Data for 187-1

| Parameter | Value | Assay Condition | Reference(s) |

| IC₅₀ | ~2 µM | PIP₂-stimulated actin assembly in Xenopus egg cytoplasmic extract | [2][4][5][6][7][10] |

| Effective Concentration | < 10 µM | Reconstituted pure protein actin assembly assay | [3] |

| Inactive Enantiomer | No effect | > 50 µM in N-WASP-containing polymerization reactions | [11] |

| Inactive Analog | No effect | 20 µM (187-F₂ΔA₂, Phe replaced by Ala) | [2] |

Key Experimental Protocols

The characterization of 187-1 and its mechanism of action relies on several key biochemical and cell-free assays. Detailed methodologies are provided below.

Pyrene-Actin Polymerization Assay

This is the primary assay used to quantify the effect of 187-1 on actin dynamics. It leverages the fluorescent properties of pyrene-labeled actin, whose fluorescence quantum yield increases approximately 20-fold upon incorporation into a polymer filament.[3][12]

-

Principle: The rate of actin polymerization is directly proportional to the rate of increase in fluorescence intensity.

-

Key Reagents:

-

Xenopus egg cytoplasmic extract or purified proteins (Actin, Arp2/3, N-WASP).[2]

-

Pyrene-labeled actin monomers (typically doped at 5-10% with unlabeled actin).[13][14]

-

Polymerization Buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole pH 7.0).[13]

-

Activator: Phosphatidylinositol 4,5-bisphosphate (PIP₂) containing liposomes.[2]

-

Inhibitor: 187-1 cyclic peptide at various concentrations.

-

-

Protocol Outline:

-

Prepare monomeric actin (G-actin) doped with pyrene-actin in a low-salt buffer (G-buffer).[13]

-

In a fluorometer cuvette, combine the actin solution with Xenopus extract or other purified components (N-WASP, Arp2/3).

-

Add the 187-1 inhibitor or a vehicle control and incubate briefly.

-

Initiate polymerization by adding PIP₂ liposomes and/or polymerization buffer.

-

Immediately begin monitoring fluorescence intensity over time, with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[13][15]

-

The polymerization rate is calculated from the slope of the fluorescence curve during the elongation phase.

-

Photo-Crosslinking for Target Identification

To confirm that N-WASP is the direct binding target of 187-1, a photo-crosslinking experiment was performed using a modified version of the peptide.

-

Principle: A derivative of 187-1 containing a photo-reactive amino acid (benzoylphenylalanine, Bpa) and a biotin tag is used.[2] Upon exposure to UV light, the Bpa residue forms a covalent bond with the nearest protein, and the biotin tag allows for subsequent detection.[16]

-

Key Reagents:

-

Protocol Outline:

-

Incubate the 187-1(Bpa)* probe with an equimolar mixture of the purified proteins (e.g., 200 nM each) at 4°C.[2][17]

-

For competition assays, include an excess of a non-biotinylated competitor peptide.[17]

-

Expose the mixture to UV light (365 nm) for 5-60 minutes to induce crosslinking.[2][16]

-

Separate the proteins in the reaction mixture by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane (Western blot).

-

Probe the membrane with streptavidin-HRP and use a chemiluminescent substrate to detect which protein has been biotinylated (i.e., covalently bound to the 187-1 probe). The results show prominent crosslinking to N-WASP.[2][17]

-

N-WASP Autoinhibition Stabilization Assay

This GST pull-down assay provides direct evidence that 187-1 stabilizes the intramolecular interaction that characterizes N-WASP's autoinhibited state.

-

Principle: A GST-tagged VCA domain is immobilized on glutathione beads to act as "bait." A His-tagged N-terminal fragment of N-WASP (containing the regulatory region) is the "prey." The amount of prey pulled down by the bait is measured. 187-1 is expected to increase this interaction.

-

Key Reagents:

-

Protocol Outline:

-

Incubate the immobilized GST-VCA "bait" with the His-tagged N-terminal "prey" in a binding buffer.

-

Perform incubations in the presence or absence of the 187-1 inhibitor.

-

After incubation (e.g., 1 hour at 4°C), wash the beads several times to remove non-specific binders.[9]

-

Elute the bound proteins from the beads using SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and perform a Western blot.

-

Detect the amount of pulled-down His-tagged prey using an anti-His antibody. An increased signal in the presence of 187-1 demonstrates that the inhibitor stabilizes the interaction between the N-terminal regulatory domain and the C-terminal VCA domain.[3]

-

Conclusion

The 187-1 cyclic peptide is a highly specific and potent chemical probe for studying N-WASP-mediated actin polymerization. Its well-defined structure and allosteric mechanism of action—stabilizing a native autoinhibited protein conformation—represent a sophisticated strategy for inhibiting protein-protein interactions.[2][18] The detailed experimental protocols outlined herein provide a robust framework for utilizing 187-1 to investigate the complex signaling networks that control the actin cytoskeleton, making it an essential tool for researchers in cell biology and drug discovery.

References

- 1. 187-1, N-WASP inhibitor peptide [novoprolabs.com]

- 2. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Arp2/3 complex (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 6. This compound|CAS 380488-27-7|DC Chemicals [dcchemicals.com]

- 7. This compound | CAS:380488-27-7 | N-WASP inhibitor; inhibits actin assembly | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. N-WASP is competent for downstream signaling before full release from autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Pyrenyl-Actin [maciverlab.bms.ed.ac.uk]

- 13. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 14. Molecular Basis for Actin Polymerization Kinetics Modulated by Solution Crowding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. content.abcam.com [content.abcam.com]

- 16. A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosteric Inhibition of N-WASP by 187-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neural Wiskott-Aldrich Syndrome Protein (N-WASP) is a critical regulator of actin cytoskeleton dynamics, acting as a key signaling node that integrates upstream signals to activate the Arp2/3 complex, a primary nucleator of branched actin filaments.[1][2][3] This process is fundamental to various cellular functions, including cell motility, endocytosis, and the formation of invasive structures like invadopodia.[4][5] N-WASP exists in an autoinhibited state through an intramolecular interaction between its N-terminal regulatory domains and its C-terminal VCA (Verprolin-homology, Cofilin-homology, Acidic) domain.[2][4] Activation requires the binding of signaling molecules like Cdc42 and phosphatidylinositol 4,5-bisphosphate (PIP2), which disrupt this autoinhibition, exposing the VCA domain to bind and activate the Arp2/3 complex.[2][6][7]

The cyclic peptide 187-1 has been identified as a potent and specific allosteric inhibitor of N-WASP.[8][9] This technical guide provides an in-depth overview of the mechanism of 187-1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and mechanisms.

Mechanism of Action of 187-1

187-1 is a 14-amino acid cyclic peptide that functions not by competing with activating ligands at their binding sites, but through an allosteric mechanism.[8][10] It directly binds to N-WASP and stabilizes the "closed," autoinhibited conformation.[8] By reinforcing the intramolecular interaction between the N-terminal regulatory region and the C-terminal VCA domain, 187-1 prevents the conformational change required for activation.[8][11] This stabilization effectively locks N-WASP in its inactive state, preventing the VCA domain from becoming accessible to the Arp2/3 complex.[8][11] Consequently, N-WASP-mediated actin polymerization is blocked.[12][13]

This allosteric stabilization presents a novel mechanism for targeting protein-protein interactions, suggesting that stabilizing native, inactive conformations can be a viable strategy for inhibitor development.[8][11]

Signaling Pathway of N-WASP Activation and Inhibition

The following diagram illustrates the signaling cascade leading to N-WASP activation and the point of intervention for the inhibitor 187-1.

Quantitative Data Summary

The inhibitory potency of 187-1 has been quantified in various assays. The data highlights its effectiveness in both complex cellular extracts and purified protein systems.

| Parameter | Value | Assay System | Comments | Reference |

| IC₅₀ | ~2 µM | PIP₂-induced actin assembly in Xenopus egg extract | Demonstrates potent inhibition in a complex biological milieu. | [9][12] |

| Effective Concentration | < 10 µM | Purified protein actin polymerization assay (N-WASP, Arp2/3, actin) | Confirms direct inhibition of N-WASP activity. | [8] |

| Inactive Enantiomer | > 50 µM | N-WASP-containing polymerization reactions | The enantiomer of 187-1 showed no significant effect, indicating stereospecificity. | [8] |

| Cell Migration Inhibition | 10 µM | Scratch wound assay (HaCaT cells) | Significantly decreased the rate of cell migration. | [14][15] |

Key Experimental Protocols

The characterization of 187-1 involved several key biochemical and biophysical assays. Detailed methodologies are provided below.

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in real-time. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments.

Objective: To measure the effect of 187-1 on N-WASP- and Arp2/3-mediated actin polymerization.

Materials:

-

Pyrene-labeled rabbit skeletal muscle actin

-

Unlabeled actin

-

Purified Arp2/3 complex

-

Purified full-length N-WASP

-

Purified GTPγS-loaded Cdc42

-

Inhibitor 187-1 (and controls, e.g., enantiomer)

-

Polymerization Buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole, pH 7.0)

-

ATP

-

Fluorometer

Methodology:

-

Prepare a master mix of G-actin (e.g., 5-10% pyrene-labeled) in G-buffer on ice to prevent premature polymerization.

-

In a fluorometer cuvette, assemble the reaction components in the following order: Polymerization Buffer, purified Arp2/3 complex (e.g., 20-60 nM), and purified N-WASP (e.g., 100-200 nM).[16]

-

Add the activator, GTPγS-Cdc42, if testing the activated state of N-WASP.

-

Add the inhibitor 187-1 at various concentrations to the experimental reactions. For control reactions, add a vehicle or an inactive analog.

-

Equilibrate the mixture at room temperature for a few minutes.

-

Initiate the polymerization by adding the actin master mix (to a final concentration of ~2.5 µM) and ATP (to 1 mM).[16]

-

Immediately begin monitoring the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.

-

Plot fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of polymerization.

Workflow for Pyrene-Actin Assay

GST Pull-Down Assay for N-WASP Autoinhibition

This assay is designed to test the hypothesis that 187-1 stabilizes the autoinhibitory interaction between the N-terminal (WGP fragment) and C-terminal (VCA domain) of N-WASP.

Objective: To determine if 187-1 prevents the dissociation of the N-WASP N-terminus from its C-terminus in the presence of an activator (Cdc42).

Materials:

-

GST-tagged VCA domain of N-WASP (GST-VCA)

-

His-tagged N-terminal fragment of N-WASP (e.g., HT-WGP, amino acids 1-396)[8]

-

Glutathione agarose beads

-

GTPγS-loaded Cdc42

-

Inhibitor 187-1

-

Binding Buffer (e.g., XB buffer with 1 mM DTT, 0.02% Tween 20, 0.2 mM ATP)[2]

-

Wash Buffer

-

SDS-PAGE sample buffer

-

Anti-His antibody for Western blotting

Methodology:

-

Immobilize GST-VCA on glutathione agarose beads by incubating them together, followed by washing to remove unbound protein.

-

In separate tubes, pre-incubate the His-tagged WGP fragment with GTPγS-Cdc42 and varying concentrations of 187-1 in Binding Buffer.[8]

-

Add the GST-VCA-bound beads to each tube.

-

Incubate the reactions for 1 hour at 4°C with gentle rocking to allow for binding.

-

Pellet the beads by centrifugation and wash several times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.

-

Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-His antibody to detect the amount of HT-WGP that remained bound to the GST-VCA beads.

-

A positive result for the hypothesis is observed if 187-1 causes a dose-dependent increase in the amount of HT-WGP pulled down in the presence of the dissociating activator, Cdc42.[8][17]

Photo-Crosslinking Assay

This experiment directly demonstrates the binding of 187-1 to its target protein, N-WASP, within a mixture of other proteins.

Objective: To identify the direct binding target of 187-1.

Materials:

-

A biotinylated, photo-crosslinkable derivative of 187-1 (e.g., 187-1(Bpa)*).[8]

-

A non-biotinylated version for competition (187-1(Bpa)).[8]

-

Equimolar mixture of purified proteins: N-WASP, Arp2/3 complex, and Actin.

-

UV lamp (e.g., 365 nm).

-

Horseradish peroxidase-streptavidin conjugate for detection.

-

SDS-PAGE and Western blotting equipment.

Methodology:

-

Incubate the photo-crosslinkable peptide 187-1(Bpa)* with the mixture of purified proteins.

-

For competition experiments, add an excess of the non-biotinylated competitor 187-1(Bpa).

-

Expose the mixture to UV light to induce covalent crosslinking of the peptide to any interacting proteins.

-

Separate the proteins in the reaction mixture by SDS-PAGE.

-

Transfer the separated proteins to a membrane (Western blot).

-

Detect the biotinylated peptide (and any protein it is crosslinked to) using a horseradish peroxidase-streptavidin conjugate followed by a chemiluminescent substrate.

-

The protein band that shows a signal corresponds to the direct binding partner of 187-1. The signal should be reduced or eliminated in the presence of the non-biotinylated competitor.[8][17]

Conclusion

The cyclic peptide 187-1 serves as a powerful chemical probe for dissecting N-WASP-dependent cellular processes. Its allosteric mechanism of action, which involves stabilizing the autoinhibited conformation of N-WASP, represents an important paradigm for the development of inhibitors against proteins regulated by conformational changes.[8][10] The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug developers interested in targeting the N-WASP signaling pathway for therapeutic or investigational purposes.

References

- 1. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear N-WASP Induces Actin Polymerization in the Nucleus with Cortactin as an Essential Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging sites of N-wasp activity i ... | Article | H1 Connect [archive.connect.h1.co]

- 6. Mechanism of N-WASP activation by CDC42 and phosphatidylinositol 4, 5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 187-1, N-WASP inhibitor peptide [novoprolabs.com]

- 10. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound TFA|CAS 0|DC Chemicals [dcchemicals.com]

- 14. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 17. researchgate.net [researchgate.net]

The Allosteric Stabilization of N-WASP Autoinhibition by the Cyclic Peptide 187-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the cyclic peptide 187-1 stabilizes the autoinhibited conformation of Neural Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP is a critical regulator of actin cytoskeleton dynamics, and its dysregulation is implicated in various cellular processes and diseases. The discovery of 187-1 has provided a valuable chemical tool to probe N-WASP function and has illuminated a novel mechanism for inhibiting protein-protein interactions. This document details the molecular interactions, quantitative data, experimental methodologies, and signaling pathways associated with the inhibitory action of 187-1 on N-WASP.

Introduction to N-WASP Autoinhibition

Neural Wiskott-Aldrich Syndrome Protein (N-WASP) is a key scaffolding protein that integrates upstream signals to activate the Arp2/3 complex, a primary nucleator of branched actin filaments.[1][2] The activity of N-WASP is tightly regulated by an autoinhibitory mechanism. In its inactive state, an intramolecular interaction between the N-terminal GTPase-binding domain (GBD) and the C-terminal Verprolin-cofilin-acidic (VCA) domain sequesters the VCA domain.[1][2] This prevents the VCA domain from binding to and activating the Arp2/3 complex.[1][3] Activation of N-WASP occurs upon the binding of upstream signaling molecules, such as Cdc42 and PIP2, to their respective domains on N-WASP, which disrupts the autoinhibitory interaction and exposes the VCA domain.[2][3]

The Cyclic Peptide 187-1: An Allosteric Inhibitor

The compound 187-1 is a 14-amino acid cyclic peptide identified through a high-throughput screen for inhibitors of phosphatidylinositol 4,5-bisphosphate (PIP2)-induced actin assembly in Xenopus egg extracts.[4][5][6] It acts as a potent, allosteric inhibitor of N-WASP.[4][7][8] Unlike competitive inhibitors that would block the binding of activators, 187-1 functions by stabilizing the native, autoinhibited conformation of N-WASP.[4] This novel mechanism of action makes 187-1 a valuable tool for studying N-WASP-dependent processes and provides a paradigm for the development of inhibitors that target protein-protein interactions by modulating conformational equilibria.[4][6]

Mechanism of Action

The inhibitory effect of 187-1 is achieved by its direct binding to N-WASP.[4][5][9] This interaction enhances the affinity between the N-terminal regulatory domains and the C-terminal VCA domain, effectively locking N-WASP in its closed, inactive state.[4][6] By stabilizing this autoinhibited conformation, 187-1 prevents the release of the VCA domain, even in the presence of activating signals.[4][10] Consequently, the VCA domain remains inaccessible to the Arp2/3 complex, leading to the inhibition of actin polymerization.[4][5] Photo-crosslinking studies have confirmed that 187-1 directly and specifically binds to N-WASP.[4]

Quantitative Data

The inhibitory potency of 187-1 on N-WASP has been quantified through various biochemical assays. The available data is summarized in the table below.

| Parameter | Value | Assay Condition | Reference |

| IC50 | ~ 2 µM | Inhibition of PIP2-stimulated actin assembly in Xenopus egg extract | [7][8] |

| Effective Concentration | < 10 µM | Inhibition of N-WASP-stimulated actin polymerization in a pure protein assay | [4][6] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

N-WASP Activation and Inhibition Pathway

Caption: N-WASP activation by Cdc42/PIP2 and inhibition by 187-1.

Experimental Workflow: GST Pulldown Assay

Caption: Workflow for GST pulldown to assess N-WASP autoinhibition.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of 187-1.

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in the presence of N-WASP and the Arp2/3 complex, and to determine the inhibitory effect of 187-1.

Principle: The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into actin filaments. This change in fluorescence is used to quantify the rate of actin polymerization.

Protocol:

-

Reagent Preparation:

-

Purify actin from rabbit skeletal muscle and prepare pyrene-labeled G-actin.

-

Purify the Arp2/3 complex from a suitable source (e.g., bovine brain).

-

Express and purify recombinant full-length N-WASP.

-

Prepare a stock solution of 187-1 in an appropriate solvent (e.g., water).

-

Prepare a 10X polymerization buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM MgCl2, 10 mM EGTA).

-

-

Reaction Setup:

-

In a fluorometer cuvette, combine the purified proteins in the following order:

-

Polymerization buffer (1X final concentration).

-

Arp2/3 complex (e.g., 10-50 nM final concentration).

-

N-WASP (e.g., 50-200 nM final concentration).

-

187-1 or vehicle control at various concentrations.

-

-

Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow for binding.

-

-

Initiation of Polymerization:

-

Initiate the polymerization reaction by adding a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-labeled) to a final concentration of 2-4 µM.

-

Immediately begin monitoring the fluorescence intensity (excitation at ~365 nm, emission at ~407 nm) over time.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to obtain polymerization curves.

-

The initial slope of the curve represents the rate of polymerization.

-

Determine the IC50 of 187-1 by plotting the polymerization rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.

-

GST Pulldown Assay to Demonstrate Stabilization of Autoinhibition

This assay provides direct evidence that 187-1 stabilizes the interaction between the N-terminal and C-terminal domains of N-WASP.

Protocol:

-

Protein and Bead Preparation:

-

Express and purify a GST-VCA fusion protein and a His-tagged WGP (WASP-homology, GBD, and proline-rich) fragment of N-WASP.

-

Equilibrate glutathione-agarose beads in binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.1% Triton X-100).

-

Immobilize the GST-VCA fusion protein on the glutathione-agarose beads by incubation.

-

-

Binding Reaction:

-

In separate tubes, incubate the GST-VCA-bound beads with the His-tagged WGP fragment.

-

Include an activator, such as GTPγS-loaded Cdc42, to promote the dissociation of the WGP fragment from the VCA domain.

-

Add increasing concentrations of 187-1 or a control peptide to different tubes.

-

Incubate the reactions with gentle rotation at 4°C for 1-2 hours.

-

-

Washing and Elution:

-

Wash the beads several times with binding buffer to remove unbound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Detect the presence of the His-tagged WGP fragment by Western blotting using an anti-His antibody.

-

-

Interpretation:

-

In the absence of 187-1, Cdc42 will cause the dissociation of the WGP fragment from the VCA domain, resulting in a weak or no band on the Western blot.

-

In the presence of 187-1, the interaction between the WGP fragment and the VCA domain will be stabilized, leading to a dose-dependent increase in the amount of WGP fragment pulled down, as visualized by a stronger band on the Western blot.

-

Photo-Crosslinking Assay

This assay is used to demonstrate the direct binding of 187-1 to N-WASP.

Protocol:

-

Reagent Preparation:

-

Synthesize a photo-activatable and biotinylated derivative of 187-1 (e.g., containing a benzophenone group and a biotin tag).

-

Purify N-WASP and other control proteins (e.g., actin, Arp2/3 complex).

-

-

Binding and Crosslinking:

-

Incubate the photo-activatable 187-1 derivative with an equimolar mixture of N-WASP, actin, and the Arp2/3 complex.

-

For competition experiments, include an excess of non-biotinylated, photo-activatable 187-1.

-

Expose the mixture to UV light (e.g., 365 nm) for a specific duration to induce crosslinking.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Detect the biotinylated crosslinked products using horseradish peroxidase-conjugated streptavidin followed by chemiluminescence detection.

-

-

Interpretation:

-

A band corresponding to the molecular weight of N-WASP crosslinked to the 187-1 derivative will indicate direct binding.

-

The absence of significant crosslinking to other proteins demonstrates specificity.

-

Competition with the non-biotinylated derivative, shown by a decrease in the signal, confirms the specificity of the binding site.

-

Conclusion

The cyclic peptide 187-1 represents a significant tool for the study of actin dynamics and cell motility. Its unique allosteric mechanism of stabilizing the autoinhibited conformation of N-WASP provides a powerful and specific means to inhibit N-WASP function. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of 187-1 and to explore similar mechanisms of protein regulation. As a well-characterized inhibitor, 187-1 will continue to be invaluable for dissecting the complex signaling networks that control the actin cytoskeleton and may serve as a lead compound for the development of therapeutics targeting diseases with aberrant actin-based processes.

References

- 1. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. A la recherche d’inhibiteurs de N-WASP | médecine/sciences [medecinesciences.org]

- 4. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 187-1, N-WASP inhibitor peptide [novoprolabs.com]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|CAS 380488-27-7|DC Chemicals [dcchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

overview of the N-WASP signaling pathway

An In-depth Technical Guide to the N-WASP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Neural Wiskott-Aldrich Syndrome Protein (N-WASP) is a critical scaffolding protein that serves as a central hub for integrating upstream signals to regulate actin cytoskeleton dynamics.[1][2] It is a member of the Wiskott-Aldrich Syndrome Protein (WASP) family, which are key mediators of de novo actin nucleation downstream of Rho family GTPases like Rac and Cdc42.[1][3] While its name suggests a neural-specific function, N-WASP is ubiquitously expressed and plays a fundamental role in a multitude of cellular processes, including endocytosis, vesicle trafficking, filopodia formation, and pathogen motility.[4][5]

Dysregulation of N-WASP is implicated in various diseases, including cancer, where it can influence cell migration and invasion.[6][7] This guide provides a detailed overview of the N-WASP signaling pathway, its molecular regulation, downstream effects, and the experimental methodologies used for its study.

N-WASP: Domain Architecture and Function

The function of N-WASP is dictated by its modular domain structure, which facilitates a complex series of intramolecular and intermolecular interactions.

-

WASP Homology 1 (WH1) Domain: Located at the N-terminus, this domain is responsible for binding to WASP-Interacting Protein (WIP), which stabilizes N-WASP and prevents its degradation.[4][8][9]

-

Basic (B) Region: A conserved basic sequence that binds to the acidic phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), a key step in relieving autoinhibition.[1][10][11]

-

GTPase-Binding Domain (GBD): Also known as the Cdc42- and Rac-interactive binding (CRIB) motif, this domain binds to the active, GTP-bound form of the Rho GTPase Cdc42.[1][2] This interaction is a primary trigger for N-WASP activation.

-

Proline-rich Domain (PRD): This region serves as a docking site for various proteins containing SH3 (Src Homology 3) domains, such as Grb2 and Nck, linking N-WASP to receptor tyrosine kinase signaling pathways.[1][12]

-

Verprolin-homology (V), Cofilin-homology (C), and Acidic (A) (VCA) Domain: This C-terminal region is the output or effector domain.[10][13] The V (or WH2) domain binds to actin monomers (G-actin), while the CA region binds and activates the Arp2/3 complex, the primary downstream effector of N-WASP.[3][10]

Caption: Domain organization of the N-WASP protein and its key binding partners.

Regulation of N-WASP Activity: Autoinhibition and Activation

In its basal state, N-WASP exists in a "closed," autoinhibited conformation. This is due to an intramolecular interaction where the N-terminal GBD region binds to the C-terminal VCA domain, effectively masking the VCA domain and preventing it from interacting with the Arp2/3 complex.[3][4][9] The activation of N-WASP is a tightly regulated, multi-step process that relieves this autoinhibition.

The Activation Cascade

Activation is achieved through the synergistic binding of multiple upstream signaling molecules, primarily Cdc42 and PIP2.[5][10][11]

-

Cdc42 Binding: Upon stimulation by upstream signals, the small GTPase Cdc42 is loaded with GTP. GTP-bound Cdc42 then binds to the GBD/CRIB domain of N-WASP.[3][14] This initial binding event is thought to induce a conformational change that begins to weaken the autoinhibitory interaction.[3]

-

PIP2 Co-stimulation: The membrane phospholipid PIP2 binds to the basic region of N-WASP.[11] This interaction works in concert with Cdc42 binding to fully release the VCA domain from its sequestration, leading to a fully "open" and active N-WASP conformation.[3][10][11]

-

Downstream Action: Once activated, the now-exposed VCA domain is free to recruit and activate the Arp2/3 complex. The V domain binds G-actin, and the CA domain binds the Arp2/3 complex, dramatically stimulating its ability to nucleate new actin filaments.[3][15]

References

- 1. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. mdpi.com [mdpi.com]

- 5. Wiskott–Aldrich syndrome protein - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. N-WASP promotes invasion and migration of cervical cancer cells through regulating p38 MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nuclear N-WASP Induces Actin Polymerization in the Nucleus with Cortactin as an Essential Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of N-WASP activation by CDC42 and phosphatidylinositol 4, 5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. researchgate.net [researchgate.net]

- 14. Reactome | Activation of WASP and N-WASP by CDC42 [reactome.org]

- 15. The interaction between N-WASP and the Arp2/3 complex links Cdc42-dependent signals to actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Arp2/3 Complex in N-WASP-Mediated Actin Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dynamic regulation of the actin cytoskeleton is fundamental to a myriad of cellular processes, including cell motility, morphogenesis, and intracellular trafficking. A key orchestrator of branched actin network formation is the Actin-Related Protein 2/3 (Arp2/3) complex, which, upon activation, nucleates new actin filaments from the sides of existing ones. A primary activator of the Arp2/3 complex is the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). This technical guide provides an in-depth exploration of the intricate molecular interplay between N-WASP and the Arp2/3 complex, detailing the signaling pathways that govern this interaction, the quantitative biophysical parameters of their association, and the experimental methodologies employed to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target this critical cellular process.

Introduction: The N-WASP-Arp2/3 Axis in Actin Dynamics

The assembly of actin filaments is a tightly controlled process, and the de novo nucleation of actin is a rate-limiting step. The Arp2/3 complex, a seven-subunit protein assembly, dramatically accelerates this process by mimicking an actin dimer and providing a template for a new "daughter" filament to grow from a pre-existing "mother" filament at a characteristic 70-degree angle, leading to the formation of a dendritic actin network[1]. However, the Arp2/3 complex is intrinsically inactive and requires activation by Nucleation Promoting Factors (NPFs).

N-WASP is a prominent member of the WASP family of NPFs and serves as a crucial signaling hub, integrating upstream signals to elicit localized actin polymerization[2][3][4]. In its basal state, N-WASP is held in an autoinhibited conformation through an intramolecular interaction that masks its C-terminal VCA (Verprolin-homology, Cofilin-homology, and Acidic) domain[2][5][6][7]. The VCA domain is the functional region that directly engages and activates the Arp2/3 complex. The release of this autoinhibition is a key regulatory step, triggered by the coordinated action of signaling molecules, most notably the Rho GTPase Cdc42 and the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2)[5][6][8][9][10][11].

The Molecular Mechanism of N-WASP-Mediated Arp2/3 Activation

The activation of the Arp2/3 complex by N-WASP is a multi-step process that begins with the activation of N-WASP itself.

Autoinhibition of N-WASP

In its inactive state, the C-terminal VCA domain of N-WASP is bound by an N-terminal region that includes the GTPase-binding domain (GBD)[2][5][6][7]. This intramolecular interaction sterically hinders the VCA domain from binding to the Arp2/3 complex[5][11].

Activation of N-WASP by Upstream Signals

The transition of N-WASP from a closed, inactive conformation to an open, active state is induced by the binding of specific signaling molecules:

-

Cdc42: The active, GTP-bound form of the Rho GTPase Cdc42 binds to the GBD of N-WASP. This interaction disrupts the autoinhibitory conformation, leading to the partial release of the VCA domain[5][6][8][9][11].

-

Phosphatidylinositol 4,5-bisphosphate (PIP2): This membrane lipid binds to a basic region near the GBD of N-WASP, further promoting the open conformation and recruiting N-WASP to the plasma membrane where actin polymerization is often required[5][8][9][10][11]. The binding of both Cdc42 and PIP2 acts synergistically to fully activate N-WASP[11].

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the Interaction between Cdc42 and Its Effector TOCA1: HANDOVER OF Cdc42 TO THE ACTIN REGULATOR N-WASP IS FACILITATED BY DIFFERENTIAL BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arp2/3 complex is bound and activated by two WASP proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Activation by Cdc42 and Pip2 of Wiskott-Aldrich Syndrome Protein (Wasp) Stimulates Actin Nucleation by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Why Does Synergistic Activation of WASP, but Not N-WASP, by Cdc42 and PIP2 Require Cdc42 Prenylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

The 187-1 Inhibitor: A Deep Dive into its Impact on Cytoskeletal Dynamics

A Technical Guide for Researchers and Drug Development Professionals

The actin cytoskeleton, a dynamic and intricate network of protein filaments, is fundamental to a myriad of cellular processes, from maintaining cell shape and motility to enabling intracellular transport and signaling. The precise regulation of actin polymerization and depolymerization is therefore critical for normal cellular function, and its dysregulation is a hallmark of various pathologies, including cancer metastasis and viral infections. The 187-1 inhibitor, a synthetic cyclic peptide, has emerged as a potent and specific tool for dissecting the molecular machinery governing actin dynamics. This technical guide provides an in-depth analysis of the 187-1 inhibitor, its mechanism of action, its effects on cytoskeletal dynamics, and detailed protocols for its experimental application.

Mechanism of Action: Allosteric Inhibition of N-WASP

The 187-1 inhibitor is a 14-amino acid cyclic peptide that specifically targets the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP is a key regulator of actin nucleation, acting as a scaffold protein that integrates upstream signals to activate the Arp2/3 complex, a primary initiator of branched actin filament networks.

The mechanism of action of the 187-1 inhibitor is allosteric. It binds to N-WASP and stabilizes its autoinhibited conformation. In this closed state, the C-terminal VCA (verprolin homology, cofilin homology, and acidic) domain of N-WASP, which is responsible for activating the Arp2/3 complex, is masked. By locking N-WASP in this inactive state, the 187-1 inhibitor effectively prevents its interaction with and activation of the Arp2/3 complex, thereby blocking the initiation of new actin filaments.[1][2] This targeted inhibition makes 187-1 a highly specific tool for studying N-WASP-dependent cellular processes.

Signaling Pathway of N-WASP Mediated Actin Polymerization

The following diagram illustrates the signaling pathway leading to N-WASP-mediated actin polymerization and the point of intervention by the 187-1 inhibitor.

References

Methodological & Application

187-1 N-WASP Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the 187-1 N-WASP inhibitor, including its specifications, mechanism of action, and detailed protocols for its use in research applications.

Product Specifications

The 187-1 inhibitor is a cyclic peptide that acts as a potent and specific inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1][2][3] It functions by allosterically stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation of the Arp2/3 complex and subsequent actin polymerization.[3][4][5][6]

| Property | Specification |

| Chemical Name | 187-1, N-WASP inhibitor |

| CAS Number | 380488-27-7[2][3][4][7] |

| Molecular Formula | C₉₆H₁₂₂N₁₈O₁₆[2][3][4][7] |

| Molecular Weight | 1784.11 g/mol [2][3][6][7] |

| Sequence | Cyclo(QK-{d-Phe}-{d-Pro}-{d-Phe}-F-{d-Pro}-QK-{d-Phe}-{d-Pro}-{d-Phe}-F-{d-Pro})[3][4] |

| Purity | ≥95% (HPLC)[6] |

| Solubility | Soluble to 2 mg/mL in water.[4] Some suppliers suggest using an ultrasonic bath to aid dissolution.[8] |

| Appearance | Lyophilized solid[6] |

| Storage | Store lyophilized peptide at -20°C.[1][4][6] Reconstituted stock solutions can be stored at -20°C for up to one month.[6] |

| Biological Activity | Inhibits PIP₂-stimulated actin assembly with an IC₅₀ of ~2 µM.[1][2][4][9] |

Mechanism of Action

N-WASP is a key regulator of actin dynamics, integrating upstream signals to control the nucleation of new actin filaments through the Arp2/3 complex. In its inactive state, N-WASP exists in an autoinhibited conformation. Upon activation by signaling molecules such as Cdc42 and PIP₂, N-WASP undergoes a conformational change that exposes its VCA (verprolin-cofilin-acidic) domain. The VCA domain then binds to and activates the Arp2/3 complex, initiating actin polymerization.

The 187-1 inhibitor specifically targets and stabilizes the autoinhibited state of N-WASP.[3][4][5] By doing so, it prevents the conformational change required for activation, even in the presence of activators like PIP₂.[1][5] This allosteric inhibition effectively blocks the interaction between N-WASP and the Arp2/3 complex, thereby inhibiting downstream actin polymerization.[3][5][6]

Experimental Protocols

Reconstitution of 187-1 Inhibitor

-

Centrifuge the vial: Briefly centrifuge the vial of lyophilized 187-1 to ensure the powder is at the bottom.

-

Reconstitute: Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 1 mM). Refer to the molarity calculator provided by some suppliers if needed.[4]

-

Solubilize: Gently vortex or sonicate the vial to ensure complete dissolution.

-

Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month.[6]

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay measures the effect of the 187-1 inhibitor on N-WASP-mediated actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin.

Materials:

-

Pyrene-labeled actin

-

Unlabeled actin

-

N-WASP protein

-

Arp2/3 complex

-

Cdc42 (pre-loaded with GTPγS)

-

187-1 inhibitor stock solution

-

Actin polymerization buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole, pH 7.0)

-

ATP

-

DTT

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

-

Prepare Actin Monomers: Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0) to a stock concentration of 10-20 µM. Keep on ice for at least 1 hour to depolymerize actin oligomers.

-

Prepare Reaction Mix: On ice, prepare a master mix containing all components except for the actin monomers. The final concentrations of components in the reaction should be optimized, but a starting point is:

-

2-4 µM Actin (10-20% pyrene-labeled)

-

20-50 nM Arp2/3 complex

-

50-100 nM N-WASP

-

50-100 nM Cdc42-GTPγS

-

Desired concentrations of 187-1 inhibitor (e.g., 0.1 µM to 20 µM) and a vehicle control.

-

-

Initiate Polymerization: Add the actin monomer mix to the reaction mix to initiate polymerization.

-

Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-warmed to 25°C or 37°C. Measure the pyrene fluorescence intensity every 15-30 seconds for 30-60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve. Determine the IC₅₀ of the 187-1 inhibitor by plotting the initial polymerization rates against the inhibitor concentration.

Cell-Based Assays

The 187-1 inhibitor can be used in cell culture to investigate the role of N-WASP in various cellular processes such as cell migration, invasion, and cytoskeletal organization.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

187-1 inhibitor stock solution

-

Vehicle control (e.g., sterile water or PBS)

-

Assay-specific reagents (e.g., for immunofluorescence, wound healing assay, etc.)

General Protocol for Cell Treatment:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., multi-well plates, chamber slides) at a density that will result in 50-70% confluency at the time of treatment.

-

Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing the desired final concentration of the 187-1 inhibitor or a vehicle control. A typical concentration range to test is 1-20 µM.

-

Incubation: Incubate the cells for the desired period (e.g., 2-24 hours), depending on the specific assay and the cellular process being investigated.

-

Downstream Analysis: After incubation, proceed with the specific downstream analysis, such as:

-

Immunofluorescence Staining: Fix, permeabilize, and stain cells for F-actin (using phalloidin) and other proteins of interest to visualize changes in the actin cytoskeleton and cell morphology.

-

Wound Healing (Scratch) Assay: Create a "wound" in a confluent cell monolayer and monitor cell migration into the cleared area over time in the presence or absence of the inhibitor.

-

Transwell Invasion/Migration Assay: Seed cells in the upper chamber of a Transwell insert and assess their ability to migrate or invade through the membrane towards a chemoattractant in the lower chamber.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Inhibitor is insoluble | Improper reconstitution or expired reagent. | Ensure the inhibitor is fully dissolved in water, using sonication if necessary. Use a fresh vial of the inhibitor. |

| No inhibition observed in vitro | Inactive reagents or incorrect assay setup. | Verify the activity of N-WASP, Arp2/3, and Cdc42 proteins. Ensure the correct buffer conditions and component concentrations are used. Include a positive control for inhibition if available. |

| High background in cell assays | Inhibitor toxicity or off-target effects. | Perform a dose-response experiment to determine the optimal non-toxic concentration of the 187-1 inhibitor for your specific cell line. Reduce the incubation time. |

| Variability between experiments | Inconsistent reagent preparation or handling. | Prepare fresh aliquots of the inhibitor and other key reagents. Ensure consistent cell seeding densities and treatment times. |

References

- 1. Signalling to actin: the Cdc42-N-WASP-Arp2/3 connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signalling to actin assembly via the WASP (Wiskott-Aldrich syndrome protein)-family proteins and the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The interaction between N-WASP and the Arp2/3 complex links Cdc42-dependent signals to actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signalling to actin: the Cdc42-N-WASP-Arp2/3 connection. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS:380488-27-7 | N-WASP inhibitor; inhibits actin assembly | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound (CAS 380488-27-7): R&D Systems [rndsystems.com]

Application Notes and Protocols: 187-1 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 187-1 peptide is a synthetic, 14-amino acid cyclic peptide that functions as a potent and specific allosteric inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1][2] By stabilizing the autoinhibited conformation of N-WASP, the 187-1 peptide prevents its activation and subsequent interaction with the Arp2/3 complex, a key step in actin polymerization.[1][3] This inhibitory action blocks the signaling pathway that leads to the formation of new actin filaments.[3] With an IC50 value of approximately 2 µM for the inhibition of PIP2-induced actin assembly, the 187-1 peptide serves as a valuable tool for studying actin dynamics, cell motility, and other N-WASP-dependent cellular processes.[1][2]

Product Information

| Property | Value |

| Name | 187-1 Peptide, N-WASP Inhibitor |

| CAS Number | 380488-27-7 |

| Appearance | Lyophilized white solid |

| Molecular Formula | C88H118N18O20 |

| Molecular Weight | 1783.98 g/mol |

| Purity | ≥95% (as determined by HPLC) |

| Storage | Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |

Solubility and Reconstitution

The 187-1 peptide is typically supplied as a lyophilized powder and requires reconstitution before use. The choice of solvent can impact the final concentration and stability of the peptide solution.

Solubility Data

| Solvent | Maximum Concentration | Notes |

| Water | 50 mg/mL (28.03 mM) | Requires sonication to achieve this concentration.[2] Also reported to be soluble up to 2 mg/mL.[4] |

| DMSO | 1 mg/mL | - |

| Acetic Acid (5%) | Soluble | - |

Recommended Reconstitution Protocol

This protocol provides a general guideline for reconstituting the 187-1 peptide. It is recommended to perform a small-scale solubility test with a portion of the peptide before reconstituting the entire stock.

Materials:

-

Lyophilized 187-1 peptide vial

-

Sterile, high-purity water (e.g., Milli-Q or equivalent) or DMSO

-

Sterile, low-retention polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath (optional, for aqueous solutions)

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

-

Solvent Addition: Carefully open the vial and add the desired volume of the chosen solvent (e.g., sterile water or DMSO) to achieve the target stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of peptide (M.W. 1783.98), add 56.05 µL of solvent.

-

Dissolution: Gently vortex the vial to dissolve the peptide. For aqueous solutions, if the peptide does not fully dissolve, sonicate the vial in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear. Avoid vigorous shaking, which can cause peptide aggregation.

-

Aliquoting and Storage: Once the peptide is fully dissolved, centrifuge the vial briefly to collect the solution at the bottom. Aliquot the stock solution into sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Caption: Workflow for the reconstitution of 187-1 peptide.

Experimental Protocols

In Vitro Actin Polymerization Assay

This protocol describes how to assess the inhibitory effect of the 187-1 peptide on actin polymerization induced by N-WASP and the Arp2/3 complex.

Materials:

-

Reconstituted 187-1 peptide stock solution

-

Purified N-WASP protein

-

Purified Arp2/3 complex

-

Monomeric actin (pyrene-labeled for fluorescence-based detection)

-

Actin polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm for pyrene-actin)

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing N-WASP and the Arp2/3 complex in actin polymerization buffer.

-

Add Inhibitor: Add varying concentrations of the reconstituted 187-1 peptide (or vehicle control, e.g., water or DMSO) to the reaction mix. Incubate for 15-30 minutes at room temperature to allow for binding.

-

Initiate Polymerization: Initiate the actin polymerization by adding pyrene-labeled monomeric actin to the reaction mixture.

-

Monitor Fluorescence: Immediately transfer the reaction mixture to a 96-well black microplate and start monitoring the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase corresponds to the rate of actin polymerization.

-

Data Analysis: Plot the fluorescence intensity versus time. Calculate the initial rate of polymerization for each concentration of the 187-1 peptide. Determine the IC50 value by plotting the polymerization rate as a function of the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the in vitro actin polymerization assay.

Signaling Pathway

The 187-1 peptide targets the N-WASP-mediated actin polymerization pathway. N-WASP is a key regulator of the actin cytoskeleton, integrating upstream signals to promote the formation of new actin filaments through the activation of the Arp2/3 complex. The 187-1 peptide allosterically binds to N-WASP, stabilizing its autoinhibited conformation and preventing its activation by upstream signals like Cdc42 and PIP2.

Caption: Inhibition of the N-WASP signaling pathway by the 187-1 peptide.

References

Application Notes and Protocols for In Vitro Actin Polymerization Assay Using 187-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro actin polymerization assay to characterize the inhibitory effects of compound 187-1. This document includes the scientific background, a detailed experimental protocol, data analysis guidelines, and troubleshooting tips.

Introduction

Actin polymerization is a fundamental cellular process essential for cell motility, structure, and division.[1][2] The dynamic assembly and disassembly of actin filaments are tightly regulated by a multitude of actin-binding proteins. The in vitro actin polymerization assay using pyrene-labeled actin is a robust and sensitive method to study the kinetics of this process in real-time.[3][4][5] The fluorescence of pyrene-labeled actin monomers is significantly enhanced upon their incorporation into a polymer, providing a direct measure of actin filament formation.[3][4]

Compound 187-1 is a cyclic peptide identified as a potent inhibitor of actin polymerization.[6][7] It specifically targets the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key regulator of actin nucleation via the Arp2/3 complex.[6][7] 187-1 functions by allosterically stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent stimulation of the Arp2/3 complex.[6][8] This document outlines the use of the pyrene-actin polymerization assay to quantify the inhibitory activity of 187-1.

Quantitative Data Summary

The inhibitory potency of compound 187-1 on actin polymerization has been determined using in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Condition | IC50 |

| 187-1 | N-WASP | PIP2-induced actin assembly | ~2 µM |

| [Data sourced from references 4 and 9] |

Signaling Pathway

The following diagram illustrates the signaling pathway leading to actin polymerization that is targeted by compound 187-1.

Caption: Signaling pathway of N-WASP-mediated actin polymerization and inhibition by 187-1.

Experimental Protocols

This section provides a detailed protocol for an in vitro actin polymerization assay using pyrene-labeled actin to assess the inhibitory effect of compound 187-1.

Materials and Reagents

-

Actin: Rabbit skeletal muscle actin, with a fraction pyrene-labeled (e.g., 10%). Store at -80°C.

-

Compound 187-1: Lyophilized powder. Reconstitute in an appropriate solvent (e.g., DMSO) to a stock concentration (e.g., 10 mM) and store at -20°C.

-

N-WASP: Purified N-WASP protein.

-

Arp2/3 complex: Purified Arp2/3 complex.

-

G-buffer (General Actin Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.[9]

-

10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.[9]

-

ATP Stock Solution: 10 mM ATP in water, pH 7.0.

-

DTT Stock Solution: 100 mM DTT in water.

-

Black 96-well fluorescence microplate.

-

Fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.

Experimental Workflow

The following diagram outlines the general workflow for the assay.

Caption: Experimental workflow for the in vitro actin polymerization assay.

Detailed Procedure

-

Preparation of Reagents:

-

Thaw frozen actin aliquots on ice. It is recommended to use fresh, gel-filtered actin for best results.[9]

-

Prepare fresh dilutions of compound 187-1 from the stock solution in G-buffer.

-

Prepare the 1x Polymerization Buffer by diluting the 10x stock with G-buffer.

-

-

Actin Monomer Preparation:

-

On ice, prepare a master mix of G-actin in G-buffer to the desired final concentration (e.g., 2-4 µM) with 5-10% pyrene-labeled actin.[10] Keep this mix on ice and protected from light.

-

-

Assay Setup (96-well plate format):

-

Add G-buffer to the wells.

-

Add the desired concentrations of compound 187-1 to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add purified N-WASP and Arp2/3 complex to all wells except for the negative control (actin alone).

-

Add the G-actin monomer mix to all wells.

-

Incubate for a short period (e.g., 2 minutes) at room temperature to allow for compound binding.

-

-

Initiation of Polymerization:

-

To start the polymerization, add 1/10th of the final volume of 10x Polymerization Buffer to each well. Mix quickly and thoroughly by gentle pipetting.

-

-

Data Acquisition:

Data Analysis

-

Plotting the Data: Plot the fluorescence intensity as a function of time for each condition. The resulting curves will show a lag phase, an elongation phase (steep slope), and a steady-state phase (plateau).[3]

-

Calculating the Rate of Polymerization: The maximum rate of polymerization can be determined from the steepest slope of the polymerization curve.

-

Determining the IC50:

-

Calculate the percentage of inhibition for each concentration of 187-1 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the 187-1 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low fluorescence signal | Inactive actin | Use fresh, properly stored actin. Avoid multiple freeze-thaw cycles. |

| Incorrect filter settings | Ensure the fluorometer is set to the correct excitation and emission wavelengths for pyrene. | |

| High background fluorescence | Contaminated buffers | Use high-purity reagents and freshly prepared buffers. |

| Light leakage | Ensure the assay is performed in a black plate and protected from ambient light. | |

| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure thorough mixing. |

| Temperature fluctuations | Maintain a consistent temperature throughout the experiment. |

Conclusion

The in vitro pyrene-actin polymerization assay is a powerful tool for characterizing inhibitors of actin dynamics like compound 187-1. By following this detailed protocol, researchers can obtain reliable and reproducible data on the inhibitory effects of compounds targeting the actin cytoskeleton, aiding in drug discovery and the fundamental understanding of cellular processes.

References

- 1. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]